molecular formula C9H8F2O3 B2594938 Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate CAS No. 1779838-95-7

Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate

Cat. No.: B2594938
CAS No.: 1779838-95-7
M. Wt: 202.157
InChI Key: UDNFJLIHDVRZKC-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 5-positions, a hydroxymethyl (-CH$2$OH) group at the 4-position, and a methyl ester (-COOCH$3$) at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its polar functional groups, which enhance solubility and reactivity.

Properties

IUPAC Name

methyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNFJLIHDVRZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate has been explored for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly in developing compounds that target specific biological pathways.

Case Study: Anticancer Agents
A study highlighted the synthesis of derivatives of this compound that exhibited cytotoxic activity against cancer cell lines. The fluorine substituents enhance lipophilicity and biological activity, making these derivatives promising candidates for further development as anticancer agents .

Environmental Science Applications

This compound is also being investigated for its utility in environmental monitoring and remediation. Its unique structure allows it to function as a tracer in studies of pollutant transport and biodegradation.

Table 1: Tracer Properties of this compound

PropertyValue
Oil/Water Partitioning CoefficientModerate to High
BiodegradabilityModerate
Detection LimitLow concentrations detectable

Case Study: Tracer Studies
In petroleum reservoir studies, this compound was utilized as a reactive partitioning tracer. Its ability to partition between oil and water phases helps in evaluating enhanced oil recovery processes . The compound's reactivity under reservoir conditions allows it to form secondary products that can be monitored to assess the effectiveness of recovery techniques.

Material Science Applications

In material science, this compound is being researched as a potential component in polymer synthesis. Its hydroxymethyl group can participate in cross-linking reactions, enhancing the properties of polymers.

Table 2: Polymerization Characteristics

CharacteristicValue
Reactivity with IsocyanatesHigh
Thermal StabilityModerate
Mechanical StrengthEnhanced

Case Study: Polyurethane Synthesis
Research demonstrated that incorporating this compound into polyurethane formulations improved thermal stability and mechanical properties. This enhancement is attributed to the compound's ability to form strong hydrogen bonds within the polymer matrix .

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are key analogs of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate, differing primarily in substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Functional Differences
This compound Not Provided C$9$H$8$F$2$O$3$ 202.15 (est.) 3,5-difluoro, 4-hydroxymethyl Contains primary alcohol (-CH$_2$OH)
Methyl 3,5-difluoro-4-methoxybenzoate 329-45-3 C$9$H$8$F$2$O$3$ 202.15 3,5-difluoro, 4-methoxy Methoxy (-OCH$_3$) replaces hydroxymethyl
tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate 1239964-17-0 C${12}$H${14}$F$2$O$3$ 244.24 3,5-difluoro, 4-hydroxymethyl tert-Butyl ester (-COO$^t$Bu) replaces methyl ester
Methyl 3,5-difluoro-4-hydroxybenzoate 170572-47-1 C$8$H$6$F$2$O$3$ 200.13 3,5-difluoro, 4-hydroxy Hydroxyl (-OH) replaces hydroxymethyl

Key Observations :

  • Steric Effects : The tert-butyl ester derivative has a bulkier substituent, which may reduce reactivity in nucleophilic acyl substitution reactions compared to the methyl ester .
  • Electron-Withdrawing Effects : Fluorine atoms at the 3- and 5-positions stabilize the aromatic ring through electron-withdrawing effects, a feature shared across all analogs .

Physical and Chemical Properties

Boiling Point and Stability
Spectral Data
  • Methyl 4-methyl-3,5-bis(perfluorohexyl)benzoate : Structural analogs with perfluoroalkyl chains show distinct $^{19}\text{F}$-NMR signals (e.g., -CF$_2$ groups at -120 to -125 ppm), which are absent in the target compound but highlight the role of fluorine in spectral characterization .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Application/Use
This compound C$9$H$8$F$2$O$3$ 202.15 (est.) 3,5-difluoro, 4-hydroxymethyl Pharmaceutical intermediates
Methyl 3,5-difluoro-4-methoxybenzoate C$9$H$8$F$2$O$3$ 202.15 3,5-difluoro, 4-methoxy Organic synthesis
tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate C${12}$H${14}$F$2$O$3$ 244.24 3,5-difluoro, 4-hydroxymethyl Research chemicals
3,5-Difluoro-4-methyl-benzoyl chloride C$8$H$5$ClF$_2$O 190.57 3,5-difluoro, 4-methyl Precursor for acylations

Table 2: Similarity Scores from Structural Databases ()

Compound Name CAS Number Similarity Score
Methyl 3,5-difluoro-4-hydroxybenzoate 170572-47-1 0.93
3-Fluoro-4-hydroxybenzoic acid 350-29-8 0.93
Methyl 5-fluoro-2-hydroxybenzoate 391-92-4 0.88

Biological Activity

Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings regarding this compound, highlighting its significance in pharmaceutical and biochemical applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H10F2O3
  • Molecular Weight : Approximately 202.16 g/mol
  • Functional Groups : Contains two fluorine atoms at the 3 and 5 positions and a hydroxymethyl group at the 4 position of the benzene ring.

These structural characteristics contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Fluorination of benzoic acid derivatives .
  • Hydroxymethylation reactions involving appropriate precursors.
  • Esterification processes to obtain the final methyl ester form.

These synthetic routes allow for high purity and yield, making it suitable for further biological evaluations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt cell membrane integrity or interfere with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in cellular models . The mechanism may involve the modulation of signaling pathways related to inflammation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxymethyl group can participate in hydrogen bonding with active sites of enzymes, while the difluoro groups may enhance binding affinity due to their electronic effects.
  • Receptor Modulation : The compound may influence receptor activity, which could lead to altered physiological responses .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiproliferative Activity : A study demonstrated that derivatives of hydroxymethyl benzoates showed antiproliferative effects on mammalian cells, suggesting potential applications in cancer therapy .
  • Binding Affinity Studies : Research focused on evaluating how well this compound interacts with specific biological targets such as enzymes or receptors. These studies are crucial for understanding its safety profile and efficacy as a pharmaceutical agent .
  • Toxicological Assessments : Initial assessments indicate a favorable safety profile; however, further toxicological studies are necessary to confirm its suitability for therapeutic use .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition and receptor modulation
Benzopsoralens (related compounds)HighModerateTopoisomerase inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate, and how do fluorination and esterification steps influence yield?

  • Methodology : Start with 3,5-difluoro-4-(hydroxymethyl)benzoic acid (analogous to derivatives in and ) and employ esterification via methanol under acidic catalysis (e.g., H₂SO₄). Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor reagents. Monitor reaction progress via TLC or HPLC. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of acid to methanol) and temperature (60–80°C). Side products like over-fluorinated isomers or ester hydrolysis byproducts can arise, necessitating purification via silica gel chromatography .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic F) and ¹H NMR to identify the hydroxymethyl group (δ ~ 4.6 ppm, broad singlet). Compare with data for analogous compounds like 3,5-difluorobenzoic acid derivatives .
  • X-ray crystallography : Employ SHELX software ( ) for single-crystal analysis. Crystallize the compound in a polar solvent (e.g., ethanol/water) and refine the structure using SHELXL. Challenges include poor crystal formation due to the hydroxymethyl group’s flexibility, which may require additives like crown ethers .

Advanced Research Questions

Q. What are the mechanistic implications of the hydroxymethyl group’s reactivity in this compound under basic or acidic conditions?

  • Methodology : Investigate stability via pH-dependent degradation studies. Under basic conditions (pH > 10), the hydroxymethyl group may undergo nucleophilic substitution (e.g., with F⁻ or OH⁻), leading to defluorination or ester hydrolysis. Use LC-MS to track degradation products. Under acidic conditions (pH < 3), ester hydrolysis dominates, forming 3,5-difluoro-4-(hydroxymethyl)benzoic acid. Kinetic studies (Arrhenius plots) can quantify activation energies for these pathways .

Q. How do discrepancies in spectroscopic data for this compound isomers arise, and how can they be resolved?

  • Data Contradiction Analysis :

  • Isomeric purity : Fluorine’s electron-withdrawing effects may lead to unexpected coupling patterns in NMR. For example, J-coupling between F and adjacent H atoms (³J₆₋F ~ 8–12 Hz) can overlap with other signals. Use 2D NMR (COSY, HSQC) to resolve ambiguities.
  • Crystallographic vs. computational data : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09). Discrepancies > 0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies improve the compound’s stability in biological assays, particularly regarding the hydroxymethyl group’s susceptibility to oxidation?

  • Methodology :

  • Protection/deprotection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during storage or reaction. Deprotect using TBAF (tetrabutylammonium fluoride) before assays.
  • Stabilizers : Add antioxidants (e.g., BHT) to solutions or lyophilize the compound with cyclodextrins to shield reactive sites. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC purity checks .

Experimental Design Considerations

Q. How can the compound’s solubility be enhanced for in vitro studies without altering its bioactivity?

  • Methodology :

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes.
  • Derivatization : Synthesize a water-soluble prodrug (e.g., phosphate ester of the hydroxymethyl group) and assess hydrolysis kinetics in PBS buffer. Validate bioactivity via enzyme inhibition assays (e.g., against esterases) .

Q. What analytical techniques are critical for assessing purity and isomeric contamination in large-scale synthesis?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to separate isomers. Monitor at 254 nm (aromatic absorption).
  • Mass spectrometry : High-resolution ESI-MS can distinguish between [M+H]⁺ ions of the target compound (calc. m/z 232.04) and contaminants like defluorinated byproducts (m/z 214.03) .

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